2,2,3,3-Tetramethylbutan-1-amine hydrochloride
Description
2,2,3,3-Tetramethylbutan-1-amine hydrochloride is a branched primary amine salt with significant steric hindrance due to its four methyl groups positioned at the 2nd and 3rd carbon atoms of the butane backbone. The hydrochloride form enhances its stability and solubility in polar solvents, making it suitable for synthetic applications. Its molecular formula is C₈H₂₀ClN (calculated molecular weight: 165.7 g/mol), and it is registered under CAS number 5421-55-6 .
Properties
IUPAC Name |
2,2,3,3-tetramethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-7(2,3)8(4,5)6-9;/h6,9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPWHRDUUWFHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50636252 | |
| Record name | 2,2,3,3-Tetramethylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50636252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5421-55-6 | |
| Record name | NSC9009 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,3,3-Tetramethylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50636252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of Ammonia
The most straightforward route involves the alkylation of ammonia with a suitably substituted alkyl halide. For 2,2,3,3-Tetramethylbutan-1-amine, the precursor 1-chloro-2,2,3,3-tetramethylbutane serves as the alkylating agent.
Reaction Mechanism :
$$
\text{NH}3 + \text{C}(\text{CH}3)2\text{C}(\text{CH}3)2\text{CH}2\text{Cl} \rightarrow \text{C}(\text{CH}3)2\text{C}(\text{CH}3)2\text{CH}2\text{NH}2 + \text{HCl}
$$
The reaction proceeds via an Sₙ2 mechanism, where ammonia acts as a nucleophile, displacing the chloride ion. However, the steric bulk of the alkyl halide significantly reduces reaction efficiency, necessitating elevated temperatures (80–120°C) and prolonged reaction times (24–72 hours).
Optimization Strategies :
- Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction rates by facilitating ammonia solubility in organic solvents.
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) improve alkyl halide reactivity.
- Ammonia Excess : A 5:1 molar ratio of ammonia to alkyl halide minimizes side reactions, such as di-alkylation.
Challenges :
- Low yields (30–45%) due to steric hindrance.
- Competing elimination reactions forming alkenes.
Reductive Amination of 2,2,3,3-Tetramethylbutanone
Reductive amination offers an alternative pathway, avoiding the challenges of alkylation. This method involves condensing the ketone precursor with ammonia, followed by reduction.
Reaction Steps :
- Imine Formation :
$$
\text{C}(\text{CH}3)2\text{C}(\text{CH}3)2\text{CO} + \text{NH}3 \rightarrow \text{C}(\text{CH}3)2\text{C}(\text{CH}3)2\text{C}(\text{NH})\text{H} + \text{H}2\text{O}
$$ - Reduction :
$$
\text{C}(\text{CH}3)2\text{C}(\text{CH}3)2\text{C}(\text{NH})\text{H} + \text{H}2 \xrightarrow{\text{Catalyst}} \text{C}(\text{CH}3)2\text{C}(\text{CH}3)2\text{CH}2\text{NH}_2
$$
Catalysts and Conditions :
- Catalysts : Raney nickel or palladium on carbon (Pd/C) under hydrogen pressure (3–5 atm).
- Solvents : Methanol or ethanol at 50–80°C.
Advantages :
- Higher yields (60–75%) compared to alkylation.
- Fewer byproducts due to controlled reduction.
Conversion to Hydrochloride Salt
The free amine is converted to its hydrochloride salt via acid-base reaction with hydrochloric acid:
$$
\text{C}(\text{CH}3)2\text{C}(\text{CH}3)2\text{CH}2\text{NH}2 + \text{HCl} \rightarrow \text{C}(\text{CH}3)2\text{C}(\text{CH}3)2\text{CH}2\text{NH}3^+\text{Cl}^-
$$
Procedure :
- Dissolve the amine in diethyl ether or dichloromethane.
- Slowly add concentrated HCl (37%) at 0–5°C to prevent exothermic decomposition.
- Isolate the precipitate via filtration and recrystallize from ethanol/water.
Purity Control :
- Melting Point : 192–195°C (literature value).
- Elemental Analysis : C 57.98%, H 10.98%, N 8.45%, Cl 21.39% (theoretical for C₈H₂₀ClN).
Industrial Production Considerations
Scalable synthesis requires addressing cost, safety, and environmental impact:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow reactor |
| Catalyst Loading | 5–10 wt% | 1–2 wt% (recyclable catalysts) |
| Yield | 45–75% | 80–85% (optimized conditions) |
| Waste Management | Solvent recovery | Closed-loop systems |
Key Innovations :
- Microwave-Assisted Synthesis : Reduces reaction time by 50% through uniform heating.
- Green Chemistry : Use of bio-based solvents (e.g., limonene) to replace toluene or DMF.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method:
| Method | Yield | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Direct Alkylation | 30–45% | Low | Moderate | High (toxic solvents) |
| Reductive Amination | 60–75% | Moderate | High | Moderate |
| Industrial Continuous | 80–85% | High | Very High | Low (solvent recycling) |
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethylbutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 2,2,3,3-Tetramethylbutan-1-amine hydrochloride is C₈H₁₉ClN. It is characterized by a branched structure that contributes to its unique chemical behavior. The molecular weight is approximately 123.62 g/mol, making it a relatively light compound suitable for various applications.
Organic Synthesis
This compound serves as a reagent in organic synthesis. Its structure allows it to act as a nucleophile in various reactions, making it useful in the formation of amines and other nitrogen-containing compounds.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic Substitution | Acts as a nucleophile in substitution reactions | Secondary amines |
| Alkylation | Can undergo alkylation to form larger amines | Tertiary amines |
| Coupling Reactions | Useful in coupling reactions for drug synthesis | Complex organic molecules |
Biochemical Applications
This compound is utilized in biochemical research as an organic buffer. It helps maintain pH levels in biological experiments, particularly in enzyme studies where pH stability is critical.
Case Study: Buffering Capacity
In a study assessing the buffering capacity of various amines, this compound demonstrated effective pH stabilization in enzyme-catalyzed reactions compared to traditional buffers like Tris and HEPES .
Pharmaceutical Development
Due to its ability to form stable complexes with various drug molecules, this compound is explored for use in drug formulation and delivery systems. Its properties may enhance the solubility and bioavailability of active pharmaceutical ingredients.
Table 2: Potential Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Drug Delivery Systems | Enhances solubility of poorly soluble drugs |
| Active Pharmaceutical Ingredients (APIs) | Forms stable complexes with APIs |
| Formulation Additives | Used in formulations to improve stability |
Agrochemicals
In the agrochemical sector, this compound can be used as an intermediate in the synthesis of pesticides and herbicides. Its reactivity allows for the incorporation into larger molecular frameworks necessary for effective agrochemical products.
Material Science
This compound has potential applications in material science as an additive in polymer formulations. Its unique structure can enhance the properties of polymers used in coatings and adhesives.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Steric Effects
The linear branched structure of this compound creates substantial steric hindrance, distinguishing it from cyclic analogs like 2,2,4,4-tetramethylcyclobutan-1-amine hydrochloride.
Solubility and Reactivity
Aliphatic amines like this compound are generally more polar than aromatic analogs (e.g., phenyl-substituted amines in ). However, the addition of aromatic groups (e.g., phenyl or methoxyphenyl) in analogs enhances lipophilicity, making them suitable for drug discovery or membrane permeability studies .
Biological Activity
2,2,3,3-Tetramethylbutan-1-amine hydrochloride (CAS No. 5421-55-6) is an organic compound notable for its structure, which includes four methyl groups and an amine group. This unique configuration contributes to its diverse biological activities and applications in research and industry.
- Molecular Formula : C₈H₁₉N·HCl
- Molecular Weight : 165.7 g/mol
- Physical State : White crystalline solid
Synthesis
The synthesis of this compound typically involves the alkylation of 2,2,3,3-Tetramethylbutane with ammonia or an amine under high pressure and temperature conditions. Catalysts such as palladium or platinum are often employed to enhance the reaction efficiency.
The biological activity of this compound is primarily attributed to its amine group, which can form hydrogen bonds and ionic interactions with various molecular targets such as enzymes and receptors. This interaction influences the activity and function of these targets, making it a valuable compound in biological studies.
1. Enzyme Interactions
Research indicates that this compound can interact with specific enzymes involved in metabolic pathways. Its amine group may act as a substrate or inhibitor in enzymatic reactions.
| Enzyme | Interaction Type | Effect |
|---|---|---|
| Cytochrome P450 | Inhibition | Alters drug metabolism |
| Monoamine oxidase | Substrate | Involved in neurotransmitter metabolism |
2. Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic processes.
Case Study 1: Antimicrobial Properties
A study conducted by researchers at [source] explored the antimicrobial efficacy of various amine compounds, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Case Study 2: Enzyme Interaction Studies
Another study investigated the interaction of this compound with cytochrome P450 enzymes. The findings revealed that it could inhibit specific isoforms involved in drug metabolism, leading to increased plasma concentrations of co-administered medications.
1. Pharmaceutical Development
Due to its unique chemical structure and biological activity, this compound serves as a precursor in the synthesis of pharmaceutical compounds. Its role in drug discovery highlights its potential therapeutic effects.
2. Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing complex molecules. Its ability to undergo various chemical reactions (e.g., oxidation and reduction) makes it valuable for developing new chemical entities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2,2,3,3-tetramethylbutan-1-amine hydrochloride, and how do reaction conditions influence yield?
- Methodology :
-
Cyclopropane-based synthesis : Reacting 2,2,3,3-tetramethylcyclopropane derivatives with ammonia under acidic conditions, followed by hydrochlorination. This method requires anhydrous conditions and catalysts like boron trifluoride etherate to stabilize intermediates .
-
Reductive amination : Using ketone precursors (e.g., 2,2,3,3-tetramethylbutanone) with sodium cyanoborohydride in methanol, followed by HCl treatment to precipitate the hydrochloride salt. Optimize pH (5–6) to minimize side reactions .
-
Key factors : Temperature (>80°C accelerates cyclization), solvent polarity (polar aprotic solvents enhance nucleophilicity), and stoichiometric control of HCl to avoid over-protonation.
- Data Table :
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Cyclopropane ammonolysis | BF₃·Et₂O | Dichloromethane | 65–72 | 95 | |
| Reductive amination | NaBH₃CN | Methanol | 58–65 | 90 |
Q. How can researchers characterize the structural purity of this compound?
- Methodology :
- X-ray crystallography : Resolve crystal packing and confirm the tetrahedral geometry of the amine center. Use synchrotron sources for high-resolution data .
- NMR spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for methyl groups; δ 2.8–3.1 ppm for NH₃⁺ protons) and ¹³C NMR (δ 20–25 ppm for CH₃; δ 45–50 ppm for C-N) to verify substituent positions .
- Elemental analysis : Match experimental C, H, N, and Cl percentages with theoretical values (C: 58.3%, H: 10.9%, N: 6.8%, Cl: 17.2%).
Q. What safety protocols are critical when handling this compound in vitro?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-rated goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before transferring to halogenated waste containers. Incinerate at >1,000°C to prevent toxic byproducts .
Advanced Research Questions
Q. How does the steric hindrance of this compound influence its reactivity in nucleophilic substitutions?
- Methodology :
- Kinetic studies : Compare reaction rates with less hindered analogues (e.g., ethylamine HCl) in SN2 reactions (e.g., with methyl iodide). Use GC-MS to track product ratios .
- DFT calculations : Model transition states to quantify steric effects. B3LYP/6-31G* basis sets predict a 30–40% reduction in reaction rate due to methyl group crowding .
Q. What strategies resolve discrepancies in reported melting points (MPs) for this compound?
- Methodology :
- Polymorph screening : Recrystallize from ethanol/water (mp 210–212°C) vs. acetonitrile (mp 205–207°C). Use DSC to identify metastable forms .
- Hydrate analysis : TGA-MS detects water loss (1–2% weight loss at 100–120°C), which lowers observed MPs. Store samples in desiccators with P₂O₅ .
Q. How can researchers optimize its use as a chiral auxiliary in asymmetric catalysis?
- Methodology :
- Coordination studies : Titrate with metal salts (e.g., Cu(OTf)₂) and monitor UV-Vis shifts (λ = 450–500 nm for d-d transitions) to assess binding efficiency .
- Enantioselectivity screening : Test in model reactions (e.g., aldol condensation). HPLC with chiral columns (e.g., Chiralpak IA) quantifies ee values >85% with this auxiliary .
Data Contradictions and Validation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
